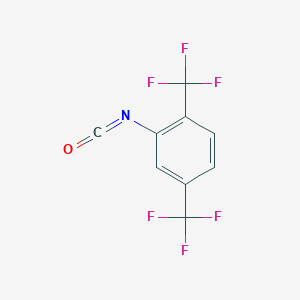

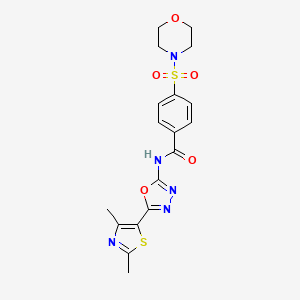

![molecular formula C12H15N3O2 B2706526 benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate CAS No. 70984-91-7](/img/structure/B2706526.png)

benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives have been studied extensively. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Aplicaciones Científicas De Investigación

Mechanochemical Synthesis of Carbamates

Mechanochemistry provides an eco-friendly approach to synthesizing carbamates, including derivatives similar to benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate. This method enhances reactivity under mild conditions without the need for activation, offering a sustainable alternative for carbamate synthesis using 1,1′-carbonyldiimidazole (Lanzillotto et al., 2015).

Vibrational and Electronic Properties

Studies on benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, a compound with a structure closely related to this compound, have revealed detailed vibrational and electronic properties. These insights come from combined experimental and theoretical studies, highlighting the potential of such compounds in advanced material science (Rao et al., 2016).

Antimicrobial and Antifilarial Agents

Carbamate derivatives have shown significant biological activities, including antineoplastic and antifilarial properties. A series of benzimidazole-2-carbamates demonstrated growth inhibition in various cancer cell lines and significant in vivo antifilarial activity, underscoring the therapeutic potential of these compounds in medicinal chemistry (Ram et al., 1992).

Novel Antimicrobial Agents

Benzimidazole-oxadiazole hybrid molecules, including benzyl-substituted derivatives, have emerged as potent antimicrobial agents. These compounds exhibit significant anti-tubercular activity, suggesting their use in combating Mycobacterium tuberculosis. The selectivity index and low toxicity further highlight their potential as novel antimicrobial agents (Shruthi et al., 2016).

Agricultural Applications

In agriculture, carbamate derivatives like carbendazim (methyl N-(1H-benzimidazol-2-yl)carbamate) have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release. This nanotechnology approach aims to improve the delivery of fungicides, enhancing their efficacy while reducing environmental and human toxicity (Campos et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

benzyl N-(4,5-dihydro-1H-imidazol-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c16-12(15-8-11-13-6-7-14-11)17-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUZNXQARXQNCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

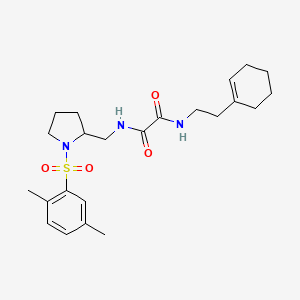

![(4-(3,4-dimethylphenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2706446.png)

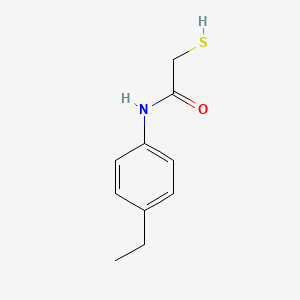

![1-allyl-4-(1-(3-(2,3-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2706447.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706454.png)

![2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2706457.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)

![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2706466.png)